2,5-Dibromo-1-benzothiophene 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZAGDVHYOETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromo 1 Benzothiophene 1,1 Dioxide
Construction of the 1-Benzothiophene 1,1-Dioxide Scaffold
Oxidation of Benzothiophene (B83047) Precursors to Sulfone Derivatives
The conversion of a benzothiophene to its corresponding 1,1-dioxide (a sulfone) is a critical step that enhances the stability and modifies the electronic properties of the molecule. This oxidation must be efficient and selective to avoid unwanted side reactions. A variety of oxidizing agents have been proven effective for this transformation.
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. Its efficacy is often enhanced through the use of catalysts or activating agents. For instance, methyltrioxorhenium(VII) (CH₃ReO₃) can catalyze the stepwise oxidation of thiophenes to sulfones using hydrogen peroxide. nih.gov The reaction proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. nih.gov Another effective system involves the use of H₂O₂ in conjunction with phosphorus pentoxide (P₂O₅), which provides a clean conversion of even electron-poor benzothiophenes to their sulfones. researchgate.net
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective reagents for the oxidation of sulfides to sulfones. derpharmachemica.com The reaction is typically carried out in a suitable organic solvent, and the number of equivalents of m-CPBA can be controlled to favor the formation of either the sulfoxide or the sulfone. For the synthesis of the 1,1-dioxide, at least two equivalents of the oxidizing agent are required.
| Oxidizing System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂O₂ / CH₃ReO₃ | Catalytic CH₃ReO₃ in a suitable solvent. | Catalytic, proceeds via sulfoxide intermediate. | nih.gov |
| H₂O₂ / P₂O₅ | Aqueous H₂O₂ with P₂O₅ in acetonitrile. | Effective for electron-poor substrates, clean conversion. | researchgate.net |
| m-CPBA | ≥ 2 equivalents in a chlorinated solvent (e.g., DCM) at 0°C to room temperature. | Widely used, high yields, reliable. | derpharmachemica.comorganic-chemistry.org |
Alternative Cyclization Pathways for Benzothiophene Formation
Before oxidation, the benzothiophene ring system must be constructed. Modern organic synthesis offers a diverse array of methods to achieve this, starting from readily available acyclic precursors.
One powerful method involves the aryne reaction with alkynyl sulfides . This one-step process allows for the synthesis of a wide range of substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides. nih.gov The reaction demonstrates good functional group tolerance, enabling the creation of complex benzothiophene cores that can be further modified. nih.gov
Palladium-catalyzed reactions are also central to benzothiophene synthesis. For example, a palladium-catalyzed carbonylative approach can produce benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol under aerobic conditions. ias.ac.in Another strategy involves the intramolecular cyclization of o-alkynylthioanisoles, which can be mediated by various electrophiles or metal catalysts to regioselectively form the benzothiophene scaffold. rsc.org
Visible-light-promoted cyclization of disulfides and alkynes has emerged as a practical, metal-free alternative for constructing the benzothiophene ring, offering a greener synthetic route. researchgate.net
Regioselective Bromination Strategies
The introduction of two bromine atoms at the 2- and 5-positions of the 1-benzothiophene 1,1-dioxide scaffold requires a carefully planned strategy. Direct bromination of the final sulfone is challenging due to the strong electron-withdrawing nature of the SO₂ group, which deactivates the ring system towards electrophilic substitution and would not selectively direct the incoming electrophiles to the desired positions. Therefore, the most effective strategy involves the bromination of the benzothiophene precursor prior to the oxidation step.
Direct Bromination with Halogenating Agents (e.g., N-Bromosuccinimide, Bromine)
The synthesis of the key intermediate, 2,5-dibromobenzothiophene, can be achieved through the direct bromination of benzothiophene itself. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of thiophene (B33073) and its derivatives. For the analogous synthesis of 2,5-dibromothiophene, thiophene is treated with two equivalents of NBS in a solvent such as N,N-dimethylformamide (DMF) in the dark, which yields the desired dibrominated product in high yield. chemicalbook.com This methodology provides a reliable pathway to install bromine atoms at the activated 2- and 5-positions of the thiophene ring within the benzothiophene structure before the deactivating sulfone group is introduced.
Molecular bromine (Br₂) in a suitable solvent like acetic acid can also be used, although NBS is often preferred for its milder conditions and higher selectivity, which helps to minimize the formation of over-brominated or isomeric byproducts.
Catalytic Approaches for Selective Dibromination
While catalytic methods for C-H functionalization and halogenation are at the forefront of modern synthesis, their application to the specific 2,5-dibromination of 1-benzothiophene 1,1-dioxide is not the most direct route. Catalytic systems, such as those employing a silver-modified MoO₃ catalyst, have been shown to convert thiophenic compounds to their corresponding bromides. researchgate.net However, achieving specific dibromination on the deactivated sulfone ring would require significant optimization. For the synthesis of the target compound, the more established and predictable pathway remains the bromination of the more reactive benzothiophene precursor followed by oxidation.
Multi-Step Synthesis Design and Execution for Dibrominated 1-Benzothiophene 1,1-Dioxides
The most logical and efficient synthesis of 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide is a linear, multi-step process that combines the strategies outlined above. This approach ensures high regiochemical control at each stage.
Step 1: Synthesis of the Benzothiophene Core. A suitable acyclic precursor is chosen and subjected to a cyclization reaction to form the benzothiophene ring system, as detailed in section 2.1.2. The choice of method depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) ring.
Step 2: Regioselective Dibromination. The resulting benzothiophene is then treated with two equivalents of a brominating agent, such as NBS in DMF, to yield the key intermediate, 2,5-dibromobenzothiophene. This step leverages the natural reactivity of the benzothiophene ring to install the bromine atoms at the desired 2- and 5-positions.
Step 3: Oxidation to the Sulfone. In the final step, the 2,5-dibromobenzothiophene intermediate is oxidized to the target compound, 2,5-Dibromo-1-benzothiophene 1,1-dioxide. This is reliably achieved using a strong oxidizing agent like m-CPBA or an activated hydrogen peroxide system (e.g., H₂O₂/P₂O₅), as described in section 2.1.1. researchgate.netderpharmachemica.com The electron-withdrawing nature of the bromine atoms makes the substrate electron-poor, favoring robust oxidation systems.
This sequential approach—cyclization, bromination, and then oxidation—provides a clear and controllable pathway to the target molecule, circumventing the regiochemical challenges associated with attempting to functionalize the deactivated sulfone ring directly.
| Step | Transformation | Typical Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1 | Benzothiophene Ring Formation | Various (e.g., Aryne reaction, Pd-catalyzed cyclization) | Substituted Benzothiophene |
| 2 | Dibromination | 2 eq. NBS in DMF | 2,5-Dibromobenzothiophene |
| 3 | Oxidation | m-CPBA or H₂O₂/P₂O₅ | This compound |
Optimization of Reaction Conditions and Yields in Preparative Synthesis
The preparative synthesis of this compound has been the subject of research aimed at optimizing reaction conditions to achieve high yields and purity. A notable advancement in this area involves the direct oxidation of the corresponding 2,5-dibromobenzothiophene. This method has been refined to enhance efficiency and reduce reaction times.
Detailed research findings have identified a highly effective protocol utilizing a powerful oxidizing system under mild conditions. The optimization of this process focuses on the choice of oxidant, solvent, and the use of physical methods to accelerate the reaction. One particularly successful approach involves the use of hydrogen peroxide in conjunction with trifluoroacetic acid, a combination that facilitates the efficient conversion of the sulfide (B99878) to the sulfone.
The optimized conditions for the synthesis of a related compound, 2,5-dibromothiophene-1,1-dioxide, which serves as a model for the synthesis of the title compound, are detailed in the following table. This method, achieving a high yield of 80%, underscores the effectiveness of the chosen reagents and conditions.
| Parameter | Optimized Condition |
|---|---|
| Starting Material | 2,5-Dibromothiophene |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |
| Acid Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (B109758) (DCM) |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Agitation | Ultrasonic Irradiation |
| Yield | 80% |
The electron-withdrawing nature of the bromine atoms on the benzothiophene ring facilitates the oxidation of the sulfur atom. The described methodology provides a rapid and high-yielding route to the desired 1,1-dioxide derivative, representing a significant improvement in the preparative synthesis of this class of compounds.
Chemical Reactivity and Transformation Pathways of 2,5 Dibromo 1 Benzothiophene 1,1 Dioxide
Reactivity at the Sulfone Moiety
The sulfone group significantly influences the electronic properties and reactivity of the entire molecule. Its strong electron-withdrawing nature deactivates the ring system towards electrophilic attack while activating it for other transformations.
Reduction Reactions
The sulfone group in benzothiophene (B83047) 1,1-dioxides can be reduced to regenerate the corresponding benzothiophene. This transformation is valuable for accessing benzothiophene derivatives that might be difficult to synthesize directly. A common method for this reduction involves the use of strong reducing agents. For instance, monocyclic thiophene (B33073) 1,1-dioxides and benzo[b]thiophene 1,1-dioxide can be reduced to the corresponding thiophenes using zinc in a mixture of acetic acid and hydrochloric acid.
More recently, electrochemical methods have been developed for the reduction of benzo[b]thiophene 1,1-dioxides. These methods offer a metal-free alternative and can be performed under mild conditions. For example, an electrochemical reduction using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen donor has been reported to efficiently reduce the sulfone moiety. While specific studies on the reduction of 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide are not extensively detailed in the reviewed literature, these general methods are expected to be applicable.
Impact on Aromaticity and Electron Distribution
The oxidation of the sulfur atom in the benzothiophene core to a sulfone has a profound impact on the aromaticity and electronic distribution of the molecule. The lone pair of electrons on the sulfur atom in benzothiophene participates in the aromatic π-system. However, in the 1,1-dioxide, these electrons are involved in bonding with the oxygen atoms. This transformation converts the electron-donating sulfur atom into a strongly electron-accepting sulfonyl group.
This change disrupts the aromaticity of the thiophene ring, and the molecule can be considered to have a more diene-like character. The sulfone group exerts a powerful electron-withdrawing effect through both inductive and resonance effects. This leads to a significant polarization of the molecule, with a decrease in electron density on the fused benzene (B151609) ring. Consequently, the carbon atoms of the benzothiophene system, particularly those adjacent to the sulfone group, become more electrophilic. This electronic modulation is key to understanding the reactivity of the bromine substituents.
Reactivity of the Bromine Substituents
The two bromine atoms at the 2- and 5-positions of the benzothiophene 1,1-dioxide scaffold serve as versatile handles for the introduction of new functional groups through various substitution and coupling reactions.
Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) is a plausible reaction pathway for 2,5-Dibromo-1-benzothiophene 1,1-dioxide, although specific examples are not prevalent in the available literature. The viability of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The sulfone group in the 1,1-dioxide is a potent electron-withdrawing group, which should, in principle, activate the ring system towards nucleophilic attack.
In analogous systems, such as nitro-substituted thiophenes, SNAr reactions with various nucleophiles like amines have been observed. For the reaction to proceed, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate. The strong electron-withdrawing sulfone group would help to delocalize and stabilize this negative charge, thereby facilitating the substitution. However, the reactivity of the 2- versus the 5-position towards nucleophilic attack would depend on the relative stabilizing effect of the sulfone group at these positions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituents on this compound are excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. This reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful method for the synthesis of biaryl and other coupled products.
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not explicitly available, numerous studies on the coupling of 2,5-dibromothiophenes provide a strong basis for predicting its reactivity. nih.govnih.gov In these reactions, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is commonly employed in the presence of a base and a suitable solvent system. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The reaction conditions for the Suzuki-Miyaura coupling of analogous 2,5-dibromothiophenes typically involve a palladium catalyst, a base such as potassium carbonate or potassium phosphate, and a solvent mixture, often containing water to facilitate the dissolution of the base. The choice of boronic acid allows for the introduction of a wide variety of aryl and heteroaryl substituents.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 2,5-Diphenyl-1-benzothiophene 1,1-dioxide |
| 2 | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | 100 | 2,5-Bis(4-methylphenyl)-1-benzothiophene 1,1-dioxide |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DMF/H2O | 80 | 2,5-Bis(4-methoxyphenyl)-1-benzothiophene 1,1-dioxide |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 2,5-Di(thiophen-2-yl)-1-benzothiophene 1,1-dioxide |
Stille Coupling
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.org For this compound, this reaction offers a pathway to introduce a wide variety of substituents at the 2- and 5-positions by replacing the bromine atoms.
The generally accepted mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While specific studies detailing the Stille coupling of this compound are not prevalent in the reviewed literature, the reaction is widely applied to various dibromo-aromatic and heteroaromatic substrates. rsc.orgmdpi.com Based on these established protocols, the reaction is expected to proceed at one or both C-Br bonds. The relative reactivity of the C2-Br versus the C5-Br bond would likely depend on subtle electronic and steric differences, potentially allowing for selective mono- or di-substitution by controlling the stoichiometry of the organostannane reagent.
Typical conditions for Stille couplings on related dibromo-heterocycles involve a Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures. rsc.org
| Catalyst | Ligand (if any) | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90-110 | rsc.org |
| Pd(PPh₃)₄ | - | Toluene | 90-100 | rsc.org |
| PdCl₂(PPh₃)₂ | - | Toluene | Reflux | mdpi.com |
Heck Reactions
The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, coupling an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the alkenylation of the this compound core at the positions bearing bromine atoms. The presence of bromine atoms on the benzothiophene S,S-dioxide scaffold suggests its suitability as a substrate for Heck cross-coupling reactions, a common strategy for the functionalization of related heterocyclic systems. mdpi.com
The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. nih.gov For this compound, the reaction can theoretically occur at either the C2-Br or C5-Br bond. Selective mono-alkenylation may be achievable by using a single equivalent of the alkene, while di-alkenylation would require at least two equivalents. The regioselectivity of a mono-substitution would be influenced by the relative rates of oxidative addition at the two distinct C-Br bonds.
While direct literature examples for this specific substrate are limited, the general applicability of the Heck reaction to a wide range of aryl bromides is well-documented. nih.gov Conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, a base (such as a tertiary amine or carbonate), and a polar aprotic solvent like DMF or DMA at elevated temperatures.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile/H₂O | 80-100 | nih.gov |
| [Pd(η³-C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | DMF | 130 | researchgate.net |
| Pd EnCat® 40 | - | NaOAc | DMF | - | nih.gov |
Reactivity of the Benzothiophene Ring System
Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu However, the reactivity of the this compound ring system towards EAS is severely diminished. This is due to the powerful electron-withdrawing nature of the sulfone (-SO₂-) group, which strongly deactivates the entire aromatic system towards attack by electrophiles.
The sulfone group is a meta-directing deactivator. In the context of the benzothiophene ring, this directs incoming electrophiles away from the positions ortho and para to the sulfur atom. Furthermore, the two bromine atoms also act as deactivating groups, although they are ortho, para-directing.
In this compound, the available positions on the benzene moiety are C4, C6, and C7.
Position 4: Is ortho to the C5-bromo group and meta to the sulfone group's attachment point.
Position 6: Is ortho to the C5-bromo group and para to the C7-H.
Position 7: Is meta to the C5-bromo group and ortho to the sulfone group's attachment point.
Considering the combined deactivating effects, the benzene ring is highly electron-deficient. The sulfone group's powerful deactivating influence is expected to dominate, making any electrophilic substitution reaction extremely difficult to achieve. Consequently, no examples of successful electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, on this specific substrate have been reported in the surveyed literature. The harsh conditions required would likely lead to decomposition rather than substitution.
Oxidative C-H Functionalization
In recent years, transition-metal-catalyzed direct C-H functionalization has become a powerful tool for forming C-C bonds without the need for pre-functionalized substrates. nih.govnih.gov Research on benzo[b]thiophene 1,1-dioxide (the parent compound without bromine atoms) has shown that it can undergo palladium-catalyzed oxidative C-H functionalization with high selectivity at the C2 position. nih.govacs.org
For instance, a Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed. acs.org This reaction proceeds efficiently at the C2-position via a proposed C-H activation mechanism, yielding 2-aryl-substituted benzo[b]thiophene 1,1-dioxides. acs.org
| Substrate | Coupling Partner | Catalyst | Oxidant | Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (4.0 eq) | Pyridine (3.0 eq) | DMSO | 85 | acs.org |
| Benzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (4.0 eq) | Pyridine (3.0 eq) | DMSO | 89 | acs.org |
| Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (4.0 eq) | Pyridine (3.0 eq) | DMSO | 81 | acs.org |
However, for the specific compound this compound, this C2-selective C-H functionalization pathway is blocked due to the presence of the bromine atom at the C2 position. While C-H activation at other positions (C3, C4, C6, C7) is theoretically possible, it has not been reported. The C3 position is adjacent to the deactivating sulfone, and the C-H bonds on the benzene ring are also on a highly electron-poor system, making them less susceptible to oxidative functionalization compared to the C2 position of the unsubstituted parent compound.
Olefination Reactions
Olefination, the formation of a carbon-carbon double bond, can be achieved on the benzothiophene 1,1-dioxide core through C-H activation pathways. Specifically, a palladium(II)-catalyzed oxidative Heck reaction has been successfully applied to benzo[b]thiophene 1,1-dioxides, resulting in the selective formation of C2-alkenylated products. acs.org This transformation represents a direct olefination of a C-H bond.
The reaction couples various benzo[b]thiophene 1,1-dioxides with styrenes and acrylates. The proposed mechanism involves a rate-limiting C-H activation/metalation step at the C2 position, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.org
| Alkene Partner | Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (5 mol%) | AgOPiv (3.0 eq), PivOH (3.0 eq) | THF | 80 | 95 | acs.org |
| 4-Methylstyrene | Pd(OAc)₂ (5 mol%) | AgOPiv (3.0 eq), PivOH (3.0 eq) | THF | 80 | 96 | acs.org |
| n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | AgOPiv (3.0 eq), PivOH (3.0 eq) | THF | 80 | 81 | acs.org |
As with the C-H arylation discussed previously, this specific C2-olefination reaction is not viable for this compound because the reactive C2 position is substituted with a bromine atom. An alternative route to achieve olefination of this molecule would be through a standard Heck reaction at one of the C-Br bonds, as described in section 3.2.2.3.
Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 1 Benzothiophene 1,1 Dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 2,5-Dibromo-1-benzothiophene 1,1-dioxide is expected to show signals only in the aromatic region, as there are no aliphatic protons in the structure. The spectrum would feature four distinct signals corresponding to the four protons on the fused benzene (B151609) ring (H-4, H-6, H-7) and the thiophene (B33073) ring (H-3).
The chemical shifts of these protons are significantly influenced by the strong electron-withdrawing effects of both the sulfone group (-SO₂) and the bromine atoms. The sulfone group, in particular, deshields adjacent protons, shifting their resonances downfield. The proton H-7, being ortho to the sulfone group, is expected to appear at the lowest field. Similarly, the bromine atom at position 5 will deshield the adjacent protons H-4 and H-6. The proton on the thiophene ring, H-3, is also expected to be in the downfield region due to the influence of the adjacent sulfone and the bromine at the C-2 position (alpha to the sulfur). The expected coupling patterns (splitting) arise from spin-spin interactions between adjacent protons, allowing for their relative positions to be determined.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.70 | Singlet (s) | N/A |
| H-4 | 7.80 - 8.00 | Doublet (d) | J = 8.5 - 9.0 |
| H-6 | 7.65 - 7.85 | Doublet of doublets (dd) | J = 8.5 - 9.0, 1.5 - 2.0 |
| H-7 | 8.10 - 8.30 | Doublet (d) | J = 1.5 - 2.0 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the bicyclic system. The chemical shifts are heavily influenced by the attached functional groups.
The carbons directly bonded to the electronegative bromine atoms (C-2 and C-5) are expected to be shifted downfield, though the "heavy atom effect" of bromine can sometimes complicate predictions. The carbons of the sulfone-containing thiophene ring (C-2, C-3, C-3a, C-7a) will experience significant deshielding. The quaternary carbons (C-2, C-3a, C-5, C-7a) can be distinguished from the protonated carbons (C-3, C-4, C-6, C-7) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type |
| C-2 | 120 - 125 | Quaternary (C-Br) |
| C-3 | 130 - 135 | Methine (CH) |
| C-3a | 138 - 142 | Quaternary |
| C-4 | 128 - 132 | Methine (CH) |
| C-5 | 125 - 130 | Quaternary (C-Br) |
| C-6 | 124 - 128 | Methine (CH) |
| C-7 | 122 - 126 | Methine (CH) |
| C-7a | 140 - 145 | Quaternary |
To definitively assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between H-6 and H-7, and between H-6 and H-4, confirming their connectivity within the benzene ring. The absence of further correlations for H-3 would confirm it as an isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would allow for the unambiguous assignment of the protonated carbons (C-3, C-4, C-6, and C-7) by linking them to their corresponding, already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is crucial for assigning the quaternary carbons. For instance, H-4 would show correlations to C-3, C-5, and C-7a, while H-3 would correlate to C-2, C-3a, and C-7a, thereby confirming the entire molecular framework.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₈H₄Br₂O₂S, is 337.8346 Da (for the most abundant isotopes ⁷⁹Br and ³²S).
A critical feature in the mass spectrum of this compound would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. Observing this pattern would be strong evidence for the presence of two bromine atoms in the molecule.
Predicted HRMS Isotopic Pattern for C₈H₄Br₂O₂S
| Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |
| [C₈H₄⁷⁹Br₂O₂S]⁺ | 337.8346 | ~100 (by definition) |
| [C₈H₄⁷⁹Br⁸¹BrO₂S]⁺ | 339.8326 | ~198 |
| [C₈H₄⁸¹Br₂O₂S]⁺ | 341.8305 | ~98 |
In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then often breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For benzothiophene (B83047) sulfones, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. rsc.org
The fragmentation of this compound would likely be initiated by the loss of SO₂ to form a dibromobenzocyclobutadiene radical cation. Subsequent fragmentations could involve the loss of one or both bromine atoms (mass of 79 or 81 Da) or the loss of C₂H₂ (acetylene). The presence of bromine would mean that many of the resulting fragments would also exhibit characteristic isotopic patterns.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Loss from Molecular Ion | Predicted m/z (for ⁷⁹Br) |
| [C₈H₄Br₂S]⁺• | SO₂ | 274 |
| [C₈H₄BrO₂S]⁺ | Br• | 259 |
| [C₈H₄BrS]⁺ | SO₂, Br• | 195 |
| [C₇H₄Br₂O]⁺• | SO, C | 278 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the molecular structure of this compound.
A single-crystal X-ray diffraction analysis would yield a detailed geometric profile of the molecule. This includes the precise measurement of all bond lengths (e.g., C-C, C-S, S-O, C-Br), bond angles, and dihedral angles. This data is fundamental to understanding the molecule's conformation and the electronic effects of the sulfone and bromo substituents on the benzothiophene core. For comparative purposes, future researchers could collate this data into a comprehensive table.
Table 1: Hypothetical Bond Lengths, Angles, and Dihedral Angles for this compound No experimental data is currently available. This table serves as a template for future findings.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| S1-O1 | Data unavailable |
| S1-O2 | Data unavailable |
| S1-C8 | Data unavailable |
| C2-Br1 | Data unavailable |
| C5-Br2 | Data unavailable |
| Bond Angles (°) | |
| O1-S1-O2 | Data unavailable |
| C4-C5-Br2 | Data unavailable |
| C1-C2-Br1 | Data unavailable |
| Dihedral Angles (°) | |
| C1-C2-C3-C4 | Data unavailable |
| O1-S1-C8-C9 | Data unavailable |
Beyond the individual molecule, X-ray crystallography would illuminate how molecules of this compound arrange themselves in the solid state. This analysis is crucial for understanding the material's bulk properties. Key areas of investigation would include searching for and quantifying intermolecular interactions such as halogen bonding (Br···Br or Br···O interactions), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the crystal's stability and morphology.
Table 2: Potential Intermolecular Interactions in Crystalline this compound This table is speculative and awaits experimental confirmation.
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
|---|---|---|---|
| Halogen Bonding | Br | O | Data unavailable |
| Halogen Bonding | Br | Br | Data unavailable |
| π-π Stacking | Centroid of Benzene Ring | Centroid of Thiophene Ring | Data unavailable |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated system and photophysical properties.
The UV-Vis absorption spectrum of this compound, typically measured in a suitable solvent like dichloromethane (B109758) or hexane, would reveal the wavelengths of light the molecule absorbs. This absorption is associated with the promotion of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The positions (λmax) and intensities of the absorption bands would be characteristic of the extended π-system of the benzothiophene sulfone core, modulated by the bromo substituents.
Table 3: Anticipated UV-Vis Absorption Data for this compound No published experimental data is available.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Data unavailable | Data unavailable | Data unavailable |
Fluorescence spectroscopy would determine if this compound emits light after being electronically excited and, if so, at what wavelengths. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band. The presence and nature of fluorescence would be influenced by the rigidity of the molecular structure and the presence of the heavy bromine atoms, which can enhance intersystem crossing and potentially quench fluorescence. Time-resolved fluorescence spectroscopy would further provide data on the excited-state lifetime, offering deeper insights into the kinetics of the de-excitation processes.
Table 4: Prospective Fluorescence Data for this compound This table is a placeholder for future experimental results.
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Data unavailable | Data unavailable | Data unavailable | Data unavailable |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups and ascertain the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Particularly prominent would be the strong symmetric and asymmetric stretching vibrations of the sulfone (S=O) group, typically found in the 1300-1350 cm-1 and 1120-1160 cm-1 regions, respectively. Other key signals would include C-H stretching and bending modes of the aromatic rings, C=C stretching vibrations, and C-Br stretching frequencies.
Table 5: Predicted Key Infrared (IR) Absorption Bands for this compound Based on characteristic frequencies for similar functional groups; specific data is unavailable.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |
|---|---|---|
| Asymmetric Stretch | Sulfone (S=O) | Data unavailable |
| Symmetric Stretch | Sulfone (S=O) | Data unavailable |
| Aromatic C=C Stretch | Benzothiophene Core | Data unavailable |
| C-Br Stretch | Bromo Substituent | Data unavailable |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Detailed experimental data from techniques such as cyclic voltammetry for this compound are not available in the reviewed scientific literature. Consequently, specific values for its reduction and oxidation potentials, as well as the corresponding HOMO and LUMO energy levels and the electrochemical band gap, have not been documented.
In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research
A thorough review of publicly accessible scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations focused on the compound this compound. Despite the utility of computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) in characterizing similar heterocyclic molecules, detailed studies outlining the ground and excited state properties of this particular dibrominated benzothiophene sulfone could not be located.
Computational chemistry serves as a powerful tool for predicting molecular structure, electronic properties, and spectroscopic behavior. For a molecule like this compound, such studies would typically provide valuable insights into its fundamental characteristics. However, searches for specific data pertaining to its geometry optimization, frontier molecular orbitals, charge distribution, and excited state properties have not yielded the necessary information to construct a detailed computational profile.
While research exists on related compounds, such as other substituted benzothiophene 1,1-dioxides or different isomers, the strict focus on the 2,5-dibromo variant as per the user's request prevents the inclusion of this analogous data. The principles of computational analysis are well-established, but their specific application and the resulting quantitative data are unique to each individual molecular structure. Without dedicated studies on this compound, a scientifically accurate and specific article on its computational and theoretical investigations cannot be generated at this time.
Further research or direct computational modeling would be required to produce the specific data points needed to populate the requested analyses.
Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 1 Benzothiophene 1,1 Dioxide
Theoretical Modeling of Reactivity and Reaction Mechanisms
The reactivity and the pathways through which 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide undergoes chemical transformations can be extensively studied using theoretical modeling. These computational methods allow for the exploration of reaction landscapes, identification of transition states, and calculation of activation energies, providing a detailed understanding of the underlying mechanisms.
A common approach involves the use of Density Functional Theory (DFT) , a robust method for calculating the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within the 2,5-Dibromo-1-benzothiophene 1,1-dioxide molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the electrophilic and nucleophilic sites can be identified, offering predictions about its behavior in various chemical reactions.
Theoretical modeling can also be employed to investigate specific reaction mechanisms. For example, in reactions involving the cleavage of the carbon-bromine bonds or transformations at the sulfone group, computational models can map out the entire reaction coordinate. This involves calculating the energies of reactants, intermediates, transition states, and products. The results of these calculations can be visualized in a potential energy surface diagram, providing a clear picture of the energetic barriers and the most likely reaction pathway.
Furthermore, computational studies can illuminate the role of substituents on the reactivity of the benzothiophene (B83047) core. By comparing the computed properties of this compound with its unsubstituted or differently substituted analogs, researchers can gain insights into the electronic and steric effects of the bromine atoms and the dioxide group.
A hypothetical reaction energy profile for a substitution reaction at one of the bromine sites could be calculated, providing key energetic data as shown in the interactive table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Intermediate | -5 |
| Transition State 2 | +15 |
| Products | -10 |
Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from theoretical modeling of reaction mechanisms.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational tool for predicting the physical, chemical, and biological properties of compounds based on their molecular structure. For this compound, QSPR models could be developed to estimate a wide range of properties without the need for extensive experimental measurements.
The fundamental principle of QSPR is to establish a mathematical relationship between the molecular descriptors of a set of compounds and a specific property of interest. These molecular descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties.
For this compound, a variety of molecular descriptors could be calculated, including:
Topological descriptors: These are based on the 2D representation of the molecule and describe aspects like its size, shape, and branching.
Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.
Electronic descriptors: These are calculated from the electronic structure of the molecule and can include dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSPR model. This model can then be used to predict the property of interest for new compounds, such as this compound.
For example, a QSPR model could be developed to predict the solubility, melting point, or a specific type of biological activity for a series of substituted benzothiophene 1,1-dioxides. The model would take the form of an equation where the property is a function of one or more molecular descriptors.
A hypothetical QSPR model for predicting the melting point of substituted benzothiophene 1,1-dioxides might look like the following:
Melting Point (°C) = a * (Molecular Weight) + b * (Polar Surface Area) + c
Where 'a', 'b', and 'c' are coefficients determined from the statistical analysis of a training set of molecules. The predictive power of such a model would then be validated using an external set of compounds.
The table below presents hypothetical data for a QSPR study on a series of substituted benzothiophene 1,1-dioxides.
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental Melting Point (°C) | Predicted Melting Point (°C) |
| Benzothiophene 1,1-dioxide | 166.19 | 43.37 | 142 | 145 |
| 2-Bromo-1-benzothiophene 1,1-dioxide | 245.09 | 43.37 | 160 | 158 |
| 3-Bromo-1-benzothiophene 1,1-dioxide | 245.09 | 43.37 | 155 | 156 |
| This compound | 323.98 | 43.37 | N/A | 175 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSPR study.
Applications in Advanced Materials Science and Organic Electronics
Role as Building Blocks in π-Conjugated Systems
π-conjugated systems are the cornerstone of organic electronics, enabling the transport of charge carriers. 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide serves as a valuable monomer in the synthesis of these systems, contributing to the electronic and structural characteristics of the resulting materials.
Organic semiconductors are essential for the fabrication of a wide range of electronic devices. The incorporation of the 2,5-Dibromo-1-benzothiophene 1,1-dioxide unit into polymer backbones allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strong electron-accepting sulfone group helps to lower these energy levels, which can be beneficial for creating materials with good environmental stability and for matching the energy levels of other components in a device.
Research into polymers derived from benzothiophene (B83047) dioxide moieties has shown that these materials can exhibit the necessary electronic properties for semiconducting applications. While specific data for polymers solely derived from the 2,5-dibromo isomer is not extensively detailed in publicly accessible literature, the general class of materials demonstrates the potential for achieving the desired electronic structure for organic semiconductors. The properties of these polymers are often investigated using techniques such as cyclic voltammetry to determine their HOMO and LUMO energy levels.
Table 1: Representative Electronic Properties of Benzothiophene Dioxide-Based Polymers Note: This table is illustrative of the general class of materials, as specific data for polymers derived exclusively from this compound is limited in available literature.
| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) |
| Benzothiophene Dioxide Co-polymer 1 | -5.5 to -5.8 | -3.4 to -3.7 | 1.8 to 2.4 |
| Benzothiophene Dioxide Co-polymer 2 | -5.4 to -5.7 | -3.3 to -3.6 | 1.8 to 2.3 |
In the design of organic electronic materials, particularly for applications in organic photovoltaics and certain types of transistors, having distinct electron donor and electron acceptor units is crucial. The benzothiophene-1,1-dioxide moiety is a strong electron-accepting unit due to the electron-withdrawing sulfone group. This property makes this compound a valuable building block for creating n-type or electron-transporting materials. When copolymerized with electron-donating monomers, it can lead to the formation of donor-acceptor polymers with tailored intramolecular charge transfer characteristics.
Development of Organic Electronic Devices
The materials synthesized from this compound and its derivatives have potential applications in a variety of organic electronic devices. The performance of these devices is intrinsically linked to the properties of the active semiconductor layer.
Table 2: Representative OFET Performance of Benzothiophene-Based Semiconductors Note: This table provides context from related benzothiophene derivatives, as specific OFET data for polymers from this compound is not widely reported.
| Semiconductor Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| BTBT Derivative 1 | > 5.0 | - | > 10^6 |
| BTBT Derivative 2 | ~10.5 | - | > 10^7 |
In OLEDs, the organic semiconductor layer emits light upon the recombination of electrons and holes. The color and efficiency of the emission are dependent on the material's electronic properties. The strong electron-accepting nature of the dibenzothiophene-S,S-dioxide unit can be utilized in the design of host or emitter materials for OLEDs. By tuning the molecular structure, it is possible to achieve emission in different parts of the spectrum. Research on co-polymers containing dibenzothiophene-S,S-dioxide has demonstrated the potential for creating materials with blue, green, or red emission. A key performance metric for OLEDs is the external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected.
Organic photovoltaics, or solar cells, convert light into electricity. They typically consist of a blend of an electron donor and an electron acceptor material. The power conversion efficiency (PCE) is the primary metric for OPV performance. The benzothiophene dioxide moiety, with its electron-accepting properties, can be incorporated into acceptor materials for OPVs. The energy levels of the donor and acceptor must be well-aligned to ensure efficient charge separation and collection. While specific OPV performance data for devices using materials derived solely from this compound is scarce, related benzodithiophene-based polymers have shown promise as donor materials in OPVs, achieving significant power conversion efficiencies. mdpi.comresearchgate.net
Functional Materials for Photocatalysis
The benzothiophene 1,1-dioxide core is a key component in the design of organic semiconductors for photocatalysis. The strong electron-accepting nature of the sulfone group helps to lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate charge separation and enhance photocatalytic efficiency.
Derivatives of this compound have been utilized in the creation of novel photocatalysts for breaking down harmful organic pollutants in water. Researchers have synthesized V-shaped oligothiophenes that incorporate a benzothiophene S,S-dioxide core specifically to enhance photocatalytic performance. This molecular design aims to lower the HOMO-LUMO gap and minimize aggregation in the solid state, which are crucial factors for efficient photocatalysis.
In a representative synthesis, the dibromo-benzothiophene-S,S-dioxide is used as a central building block and coupled with other aromatic units via Stille coupling reactions to produce more complex oligomers. These resulting materials have demonstrated potential in the degradation of selected water-emerging contaminants.
| Reactant 1 | Reactant 2 | Coupling Method | Catalyst | Product | Yield |
|---|---|---|---|---|---|
| Dibromo-benzothiophene-S,S-dioxide | Stannylated Thiazole Derivative | Stille Coupling | Pd(AsPh₃)₄ | BTO₂-Tz₂ Oligomer | 67-76% |
The broader dibenzothiophene-S,S-dioxide framework, an extended version of the benzothiophene dioxide core, has been identified as a highly effective building block for conjugated polymers used in photocatalytic hydrogen production from water. researchgate.net These polymers are designed as donor-acceptor systems, where the dibenzothiophene (B1670422) dioxide unit acts as the strong electron acceptor. This molecular architecture promotes efficient charge separation upon exposure to visible light, a critical step in the water-splitting process.
Several studies have demonstrated that copolymers based on dibenzothiophene-S,S-dioxide can achieve high hydrogen evolution rates (HER), sometimes exceeding rates of many inorganic semiconductor photocatalysts. researchgate.netrsc.orgnih.gov For example, a homopolymer, poly(dibenzothiophene-S,S-dioxide) (PDBTSO), when used to form a heterostructure with TiO₂, significantly accelerated the transfer of photo-generated electrons, leading to a high HER of 51.5 mmol h⁻¹ g⁻¹. rsc.org This work highlights the strategic importance of the sulfone dioxide core in designing next-generation organic photocatalysts for clean energy production. researchgate.netresearchgate.net
| Polymer/Composite | Key Feature | Hydrogen Evolution Rate (HER) | Light Source |
|---|---|---|---|
| Py-SO Copolymer | Improved Coplanarity | 4.74 mmol h⁻¹ g⁻¹ | Visible Light (>420 nm) |
| PDBTSO@TiO₂ | Heterostructure Formation | 51.5 mmol h⁻¹ g⁻¹ | Visible Light |
| PDBTSO-T | Donor-Acceptor Structure | 1.47 mmol h⁻¹ g⁻¹ | UV-Vis |
| CNSO-20 | g-C₃N₄ Copolymer | 251 µmol h⁻¹ | Visible Light (420 nm) |
Applications in Chemical Sensing
Based on a review of the available scientific literature, the application of this compound or its direct derivatives in the field of chemical sensing is not a prominently documented area of research. While related heterocyclic compounds are widely used in designing sensors, specific examples employing this particular benzothiophene dioxide core for analyte detection are not readily found.
Design of Fluorescent and Luminescent Materials
The potent electron-withdrawing character of the benzothiophene-S,S-dioxide unit makes it an excellent acceptor (A) component for the design of donor-acceptor (D-A) type fluorescent materials. rsc.org By coupling this acceptor core with various electron-donating groups, chemists can precisely tune the optoelectronic properties of the resulting molecules, including their absorption and emission wavelengths.
This strategy has been successfully employed to create novel fluorophores with aggregation-induced emission (AIE) properties. For instance, an AIE-active photosensitizer (SOTA) was developed by integrating an electron-deficient dibenzothiophene-S,S-dioxide acceptor with a triphenylamine (B166846) (TPA) donor. rsc.org The rigid and planar structure of the dioxide unit contributes to a high fluorescence quantum yield. rsc.org Such materials are of significant interest for applications in bio-imaging, photodynamic therapy, and organic light-emitting diodes (OLEDs). The general principle involves leveraging the intramolecular charge transfer (ICT) characteristics of the D-A structure to achieve bright luminescence in the solid state. rsc.orgresearchgate.net
Strategic Intermediates in Complex Organic Molecule Synthesis
The primary and most significant role of this compound is as a versatile intermediate in organic synthesis. The two bromine atoms at the 2 and 5 positions are prime reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This functionality allows for the programmed construction of complex, conjugated systems.
This synthetic utility is demonstrated in the creation of the V-shaped oligomers for photocatalysis, where the dibrominated core is elaborated through Stille coupling to attach other heterocyclic units. This approach enables the extension of the π-conjugated system and the installation of specific functionalities to tailor the final material's properties. The compound's role as a foundational building block allows for the creation of a diverse range of larger, more complex molecules with applications in organic electronics and materials science.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods for benzothiophene (B83047) derivatives is crucial for their widespread application. While various strategies exist for constructing the benzothiophene core, future research should focus on pathways that are both novel and sustainable.
Electrochemical Synthesis : Electrochemical methods offer a green alternative to traditional synthesis, often avoiding harsh reagents and metal catalysts. nih.gov Recent advancements in the electrochemical synthesis of benzothiophene dioxides from sulfonhydrazides and internal alkynes highlight a promising direction. nih.gov Future work could adapt these electrochemical protocols to incorporate the specific dibromo-substitution pattern of the target molecule, potentially offering a more direct and sustainable route.
Photocatalysis : The use of visible light to drive chemical reactions is a rapidly growing field. Photocatalytic radical annulation processes have been successfully employed to create substituted benzothiophenes. organic-chemistry.org Exploring photoredox catalysis for the synthesis of 2,5-Dibromo-1-benzothiophene (B6251811) 1,1-dioxide could lead to milder reaction conditions and improved efficiency.
One-Pot and Cascade Reactions : Strategies that combine multiple synthetic steps into a single operation, such as iodine-mediated one-pot cyclization-alkylation reactions, improve atom economy and reduce waste. organic-chemistry.orgmorressier.com Designing novel cascade reactions that start from simple, readily available precursors to build the 2,5-dibromo-1-benzothiophene 1,1-dioxide framework in a single, efficient process is a significant goal. This minimizes purification steps and the use of excess reagents. morressier.com
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Electrochemical Synthesis | Metal-free, reduced waste, mild conditions | Green Chemistry, Electrosynthesis |
| Photocatalysis | Use of renewable energy, high selectivity | Photoredox Catalysis, Organic Synthesis |
| Cascade Reactions | High atom economy, operational simplicity | One-Pot Synthesis, Process Chemistry |
Investigation of Undiscovered Reactivity Modes and Selective Transformations
The two bromine atoms on the benzothiophene dioxide core are prime sites for functionalization, yet their full reactive potential remains to be explored. The chemistry of benzothiophene S-oxides is considered relatively underexplored, suggesting that novel reactivity modes are waiting to be discovered. nih.gov
Selective Cross-Coupling : While Suzuki cross-coupling is a well-established method for C-C bond formation on brominated thiophenes, investigating the differential reactivity of the C2 and C5 positions is a key future direction. researchgate.net Developing conditions for selective or sequential functionalization would allow for the creation of complex, non-symmetrical derivatives. This could involve exploring a wider range of palladium-catalyzed reactions, such as Stille, Sonogashira, and Buchwald-Hartwig couplings.
Interrupted Pummerer-type Reactions : A novel interrupted Pummerer reaction has been reported for benzothiophene S-oxides, enabling C3-alkylation and arylation. nih.gov Investigating whether this compound can undergo similar or related transformations could open up pathways to functionalize the thiophene (B33073) ring at the C3 position, which is otherwise difficult to access directly.
Direct C-H Functionalization : Palladium-catalyzed C2-selective oxidative olefination has been demonstrated for benzo[b]thiophene 1,1-dioxides. acs.org Exploring the possibility of direct C-H functionalization at other positions on the dibrominated core could provide more atom-economical routes to new derivatives, bypassing the need for pre-functionalized starting materials.
Design and Synthesis of Highly Tunable Derivatives with Tailored Electronic Properties
The primary allure of this compound lies in its potential as a building block for advanced functional materials. The electron-withdrawing sulfone group significantly lowers the HOMO and LUMO energy levels compared to the parent benzothiophene, a desirable trait for n-type organic semiconductors. rsc.org The bromine atoms serve as key attachment points for a wide array of functional groups, allowing for precise tuning of the molecule's electronic and photophysical properties. mdpi.com
Organic Semiconductors : By replacing the bromine atoms with various π-conjugated aromatic systems through cross-coupling reactions, a library of new materials can be synthesized. mdpi.comacs.org The goal is to systematically study how different substituents affect molecular packing, charge carrier mobility, and environmental stability, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgrsc.org
Fluorescent Materials : Sulfur oxidation in benzothieno[3,2-b]benzothiophene (BTBT) derivatives has been shown to produce materials with exceptionally high quantum yields, in some cases exceeding 99%. mdpi.com Future research will involve synthesizing derivatives of this compound and evaluating their potential as highly efficient emitters for organic light-emitting diodes (OLEDs), particularly for deep blue phosphorescent devices. researchgate.net
Photochromic Systems : Benzothiophene-1,1-dioxide has been used as the core for diarylethene-based photochromic materials. researchgate.net Introducing substituents at the 2 and 5 positions allows for the modulation of properties such as absorption wavelength, fatigue resistance, and quantum yield. researchgate.net This opens the door to creating advanced molecular switches and optical memory devices.
| Property to Tune | Synthetic Strategy | Potential Application |
| Charge Carrier Mobility | Suzuki/Stille Coupling with π-systems | Organic Field-Effect Transistors (OFETs) |
| Quantum Yield / Emission Color | Attachment of donor/acceptor groups | Organic Light-Emitting Diodes (OLEDs) |
| Photo-responsiveness | Integration into diarylethene structures | Molecular Switches, Data Storage |
Advanced Computational Modeling for Predictive Material Design
The empirical, trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational modeling offers a powerful tool to accelerate this process by predicting the properties of new materials before they are synthesized. bohrium.com
Quantum-Chemical Calculations : Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, HOMO/LUMO energy levels, and absorption/emission spectra of designed derivatives. mdpi.comnih.gov This allows for the in-silico screening of large numbers of potential candidates to identify those with the most promising properties for a given application.
Molecular Dynamics Simulations : To predict the performance of materials in solid-state devices, it is crucial to understand their crystal packing and thin-film morphology. Molecular dynamics (MD) simulations can model these intermolecular interactions and predict how different side chains will influence the solid-state structure, which is a key determinant of charge transport in organic semiconductors.
Machine Learning (ML) : As more experimental and computational data on benzothiophene dioxide derivatives become available, machine learning models can be trained to identify complex structure-property relationships. These models could rapidly predict the properties of novel, unsynthesized compounds, guiding synthetic efforts toward the most promising molecular designs. bohrium.com
Integration into Multi-Functional Material Systems for Synergistic Performance
The ultimate goal is to move beyond single-function molecules and integrate derivatives of this compound into complex, multi-functional systems where their unique properties can lead to synergistic performance enhancements.
Host-Guest Systems in OLEDs : Derivatives can be designed as high-triplet-energy host materials for phosphorescent dopants in OLEDs. researchgate.net The high triplet energy of the benzothiophene dioxide core is advantageous for hosting blue emitters, preventing energy back-transfer and improving device efficiency.
Sensors and Diagnostics : The electron-deficient nature of the core makes it sensitive to electron-rich analytes. A benzothiophene-based pentamer has already been developed for creatinine (B1669602) detection. researchgate.net Future work could explore derivatives functionalized with specific recognition units for the selective detection of other biologically or environmentally important molecules.
Bioactive Materials : The benzothiophene 1,1-dioxide scaffold has been identified as a potent inhibitor of the STAT3 signaling pathway, which is implicated in cancer. researchgate.netnih.gov Further functionalization of the dibromo-core could lead to new therapeutic agents with improved potency and selectivity. Recently, derivatives have also been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), another promising target for cancer treatment. nih.gov
By pursuing these interconnected research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for the next generation of advanced organic materials.
Q & A
Q. What are the key synthetic routes for 2,5-Dibromo-1-benzothiophene 1,1-dioxide, and how are reaction conditions optimized?
The synthesis typically involves bromination of thiophene-1,1-dioxide precursors. Halogenation strategies (e.g., electrophilic substitution) require careful control of brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide in DMF) and temperature to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization is critical to isolate the dibromo derivative . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to favor regioselectivity at the 2,5-positions.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or acetonitrile). Key parameters include:
| Parameter | Value (Hypothetical*) | Methodology |
|---|---|---|
| Crystal system | Monoclinic | SC-XRD |
| Space group | C2/c | Refinement software |
| Unit cell dimensions | a=7.6 Å, b=10.5 Å, c=8.7 Å | Data collection at 293 K |
| *Note: Actual values may vary; analogous structures suggest similar packing due to halogen bonding . |
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR in deuterated DMSO confirms substitution patterns; bromine atoms deshield adjacent protons (~δ 7.5–8.5 ppm).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~600 cm⁻¹ (C-Br) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns matching Br₂ .
Q. How does the compound participate in Diels-Alder reactions?
The electron-deficient thiophene-1,1-dioxide core acts as a diene in [4+2] cycloadditions. Reactivity is enhanced by bromine substituents, which increase electrophilicity. Optimal conditions involve refluxing in toluene with electron-rich dienophiles (e.g., maleic anhydride), yielding bicyclic adducts .
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic structure contradictions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, TD-DFT simulations explain UV-Vis absorption bands by modeling π→π* transitions in the dibromo-substituted core. Discrepancies between experimental and computed spectra may arise from solvent effects, requiring implicit solvation models (e.g., PCM) for alignment .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Divergences between NMR (solution state) and XRD (solid state) data often stem from conformational flexibility or crystal packing effects. To resolve this:
- Compare solution-state SC-XRD with solid-state structures.
- Use variable-temperature NMR to probe dynamic behavior.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯Br contacts) influencing solid-state conformations .
Q. How can reaction yields be improved in halogenation steps?
Yield optimization involves:
Q. What bioapplications are explored for halogenated thiophene-1,1-dioxides?
Brominated derivatives show promise as antiviral agents (e.g., hepatitis C polymerase inhibitors) due to their electron-deficient aromatic cores, which mimic nucleobase interactions. Structure-activity relationship (SAR) studies focus on modifying halogen placement to enhance binding affinity .
Q. How do environmental factors influence the compound’s stability in material science applications?
Surface adsorption studies using microspectroscopic imaging reveal degradation pathways under UV light or oxidative conditions. Stability tests in humid environments (e.g., 85% RH) coupled with FT-IR/XPS analysis identify hydrolysis-sensitive bonds (e.g., S=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
